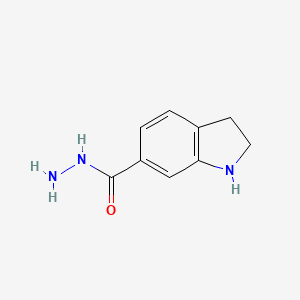

2,3-dihydro-1H-indole-6-carbohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2,3-dihydro-1H-indole-6-carbohydrazide |

InChI |

InChI=1S/C9H11N3O/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4,10H2,(H,12,13) |

InChI Key |

BWCBUEMPPUQHQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C(=O)NN |

Origin of Product |

United States |

Significance of the Indole Scaffold in Medicinal Chemistry and Organic Synthesis

The indole (B1671886) nucleus is a privileged heterocyclic structure that is a cornerstone of medicinal chemistry and drug discovery. nih.govijpsr.com It is a versatile building block found in a multitude of natural products, alkaloids, and bioactive compounds, making it a focal point for the development of new therapeutic agents. nih.gov The structural versatility of the indole scaffold allows it to be readily modified, enabling the creation of a vast library of derivatives that can interact with a wide array of biological targets. mdpi.com

Indole derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as valuable scaffolds in the design of new drugs for various diseases. mdpi.comnih.gov Recent research continues to highlight their potential in addressing significant healthcare challenges, including the development of treatments for cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov The ability of some indole-based compounds to combat drug-resistant pathogens and cancer cells marks a significant breakthrough in the field. mdpi.comnih.gov

The widespread therapeutic application of the indole scaffold is evidenced by the number of FDA-approved drugs that incorporate this moiety.

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Nonsteroidal anti-inflammatory drug (NSAID) mdpi.com |

| Sumatriptan | Anti-migraine agent |

| Ondansetron | Anti-emetic agent |

| Tadalafil | Treatment for erectile dysfunction |

This table contains illustrative examples and is not exhaustive.

Role of the Carbohydrazide Moiety As a Pharmacophore and Synthetic Intermediate

The carbohydrazide (B1668358) functional group (-CONHNH₂) and its derivatives, such as hydrazones, are recognized as important pharmacophores in drug design. ajgreenchem.comnih.gov A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. The carbohydrazide moiety is a key feature in many biologically active compounds, contributing to a wide spectrum of therapeutic effects. ajgreenchem.combenthamdirect.comchemicalbook.com

Compounds containing the carbohydrazide group have been reported to exhibit a diverse range of biological activities. ajgreenchem.comchemicalbook.com This functional group is a key component in molecules designed as potential therapeutic agents. ajgreenchem.com

Table 2: Reported Biological Activities of Carbohydrazide-Containing Compounds

| Biological Activity |

|---|

| Anticancer ajgreenchem.comajgreenchem.com |

| Anti-inflammatory ajgreenchem.comajgreenchem.com |

| Antimicrobial / Antibacterial ajgreenchem.comajgreenchem.com |

| Antiviral ajgreenchem.comajgreenchem.com |

| Anti-tubercular ajgreenchem.comajgreenchem.com |

| Antifungal benthamdirect.com |

| Analgesic chemicalbook.com |

| Anticonvulsant nih.gov |

This table summarizes activities reported across various studies.

Beyond its role as a pharmacophore, the hydrazide group is a highly valuable and versatile synthetic intermediate in organic chemistry. nih.govmdpi.commdpi.com It serves as a crucial building block for the synthesis of a wide variety of heterocyclic compounds, such as oxadiazoles (B1248032), pyrazoles, and triazoles. mdpi.commdpi.com The reactivity of the hydrazide allows it to undergo condensation reactions with aldehydes and ketones to form hydrazones, which are themselves important intermediates and bioactive molecules. nih.govmdpi.com This synthetic utility makes the carbohydrazide moiety a powerful tool for medicinal chemists to create novel and complex molecular structures. nih.gov

Contextualization of 2,3 Dihydro 1h Indole 6 Carbohydrazide Within Indole and Hydrazide Chemistry

Precursor Synthesis and Functionalization of the Indole Ring System

The foundational step in the synthesis of this compound is the preparation of a suitably functionalized indole precursor, typically an indole-6-carboxylic acid or its ester derivative.

Esterification and Carboxylic Acid Derivatization

The conversion of a carboxylic acid to an ester, a process known as esterification, is a fundamental transformation in organic synthesis. This is often a necessary step to protect the carboxylic acid group or to activate it for subsequent reactions, such as hydrazinolysis. The Fischer-Speier esterification is a classic method for this conversion, typically involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

For the synthesis of indole carbohydrazides, indole-6-carboxylic acid serves as a common starting material. This precursor can be esterified to yield the corresponding alkyl indole-6-carboxylate. For instance, the reaction of indole-6-carboxylic acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) will produce the methyl or ethyl ester, respectively. This transformation is an equilibrium process, and to drive the reaction towards the ester product, an excess of the alcohol is often used, or the water generated during the reaction is removed.

| Reactant | Reagent | Product |

| Indole-6-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl indole-6-carboxylate |

| Indole-6-carboxylic acid | Ethanol, HCl (cat.) | Ethyl indole-6-carboxylate |

Approaches to the Dihydroindole Moiety

The 2,3-dihydroindole, also known as an indoline, is a core structural feature of the target molecule. The conversion of the aromatic indole ring to the saturated dihydroindole ring is typically achieved through reduction. A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on the other functional groups present in the molecule.

Catalytic hydrogenation is a widely used and environmentally friendly method for the reduction of indoles. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of unprotected indoles, a platinum-on-carbon (Pt/C) catalyst, activated by an acid such as p-toluenesulfonic acid in water, has been shown to be effective in producing indolines in high yields. nih.gov This method is advantageous as it avoids the use of stoichiometric and often toxic reducing agents. nih.gov

Other reducing systems for indoles include the use of sodium cyanoborohydride (NaBH₃CN) or triethylsilane in the presence of a strong acid like trifluoroacetic acid. nih.gov However, these methods can generate significant waste. nih.gov The synthesis of 2,3-dihydroindole derivatives can also be approached from polyfunctional 2-oxindoles, which can be reduced using various boron hydrides. nih.gov

The direct reduction of an indole-6-carboxylate to a 2,3-dihydro-1H-indole-6-carboxylate is a key step. The presence of the ester group can influence the reaction conditions required for the selective reduction of the pyrrole (B145914) ring of the indole nucleus.

Formation of the Carbohydrazide Functionality

The introduction of the carbohydrazide (-CONHNH₂) group is the final key step in the synthesis of the target molecule and its derivatives. This is most commonly achieved through the reaction of an ester with hydrazine (B178648).

Hydrazinolysis of Indole Esters

Hydrazinolysis is a chemical reaction in which a compound is cleaved by reaction with hydrazine (N₂H₄). In the context of synthesizing carbohydrazides, this typically involves the reaction of an ester with hydrazine hydrate (B1144303). This is a common and efficient method for converting esters to their corresponding hydrazides.

The synthesis of various indole carbohydrazides has been successfully achieved through this method. For example, indole-2-carbohydrazide and indole-3-carbohydrazide can be prepared from their respective ethyl esters by reacting them with hydrazine monohydrate in a solvent such as ethanol. The reaction is often carried out at elevated temperatures to ensure complete conversion. The resulting carbohydrazide often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

| Starting Material | Reagent | Product |

| Methyl indole-2-carboxylate | Hydrazine hydrate | Indole-2-carbohydrazide |

| Ethyl indole-3-carboxylate | Hydrazine hydrate | Indole-3-carbohydrazide |

| Methyl 2,3-dihydro-1H-indole-6-carboxylate | Hydrazine hydrate | This compound |

Condensation Reactions for Hydrazide Formation

An alternative to hydrazinolysis of esters is the direct condensation of a carboxylic acid with hydrazine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are commonly employed for this purpose.

Targeted Synthesis of this compound

Based on the methodologies discussed, a plausible and efficient synthetic route to this compound can be outlined. The synthesis would commence with indole-6-carboxylic acid.

The first step would be the esterification of indole-6-carboxylic acid, for example, with methanol in the presence of a catalytic amount of sulfuric acid, to produce methyl indole-6-carboxylate.

Subsequently, the methyl indole-6-carboxylate would be subjected to a reduction reaction to form the dihydroindole ring. A suitable method would be catalytic hydrogenation using a Pt/C catalyst with an acid activator in an aqueous medium to yield methyl 2,3-dihydro-1H-indole-6-carboxylate. nih.gov

The final step would be the conversion of the methyl 2,3-dihydro-1H-indole-6-carboxylate to the target carbohydrazide. This would be achieved through hydrazinolysis, by reacting the ester with hydrazine hydrate in a suitable solvent like ethanol, likely with heating. Upon completion of the reaction and cooling, the desired this compound would be expected to precipitate and could be isolated.

Alternatively, the 2,3-dihydro-1H-indole-6-carboxylic acid could be directly coupled with hydrazine using a coupling agent like EDCI to furnish the final product.

Strategies for Regioselective Functionalization at the 6-Position

Achieving regioselective functionalization at the C6 position of the indole nucleus is a significant synthetic challenge because the intrinsic reactivity of the indole ring favors reactions at the C3 and C2 positions of the pyrrole moiety. snnu.edu.cnglobethesis.com The C6 position is remote and less activated, necessitating specialized strategies to override the inherent reactivity. snnu.edu.cnfrontiersin.org

Key approaches include:

Directing Group Strategy: This is a predominant method for achieving high regioselectivity. A directing group is temporarily installed, typically on the indole nitrogen, to steer a catalyst to a specific C-H bond. For C6-arylation, the N-P(O)tBu₂ group has proven effective in copper-catalyzed reactions with diaryliodonium triflate salts. globethesis.comacs.org This protocol is noted for its mild conditions and avoidance of additional ligands. acs.org Similarly, a phosphinoyl directing group (TBPO) has been used in palladium-catalyzed C7 arylation, demonstrating the power of this approach to functionalize the benzene (B151609) core. globethesis.com

Transition-Metal Catalysis: Various transition metals are employed to catalyze C-H functionalization.

Palladium (Pd): Palladium catalysis is widely used for C-H activation. nih.gov For instance, Pd(OAc)₂ can be used for C6-arylation of 7-azaindole (B17877) N-oxides. nih.gov

Copper (Cu): Copper oxide (CuO) has been used as a catalyst for the direct C6-arylation of indoles, offering a mild and ligand-free system. globethesis.comacs.org

Rhodium (Rh): Dimeric Rh(II) complexes can catalyze the C6-alkylation of NH-indoles with diazo compounds. snnu.edu.cn The regioselectivity in this system is believed to arise from a hydrogen-bonding directing effect between the indole NH and the catalyst's ligand, overriding the typical C3 selectivity. snnu.edu.cn

Brønsted Acid Catalysis: A metal-free approach involves using Brønsted acids to catalyze the remote C6-functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters, yielding C6-functionalized indoles with good yields and high regioselectivity under mild conditions. frontiersin.org

These methods provide a toolkit for introducing a functional handle, such as an aryl or alkyl group, at the C6 position. To synthesize the target carbohydrazide, a precursor like a 6-bromo or 6-carboxyindole would be synthesized and then elaborated. For example, a Vilsmeier-Haack formylation can introduce a formyl group at the 6-position of a 5-bromo-2,3-diphenyl indole, which can then be condensed with hydrazides. rroij.com

Table 1: Comparison of Catalytic Systems for C6-Functionalization of Indoles

| Catalyst System | Directing Group | Coupling Partner | Key Advantage | Reference |

|---|---|---|---|---|

| CuO | N–P(O)tBu₂ | Diaryliodonium triflate salts | Mild, ligand-free system | globethesis.comacs.org |

| Rh₂(S-PTTL)₄ | Indole N-H (via H-bonding) | Diazo compounds | Overrides intrinsic C3 selectivity | snnu.edu.cn |

| Brønsted Acid | None (substrate controlled) | β,γ-Unsaturated α-ketoesters | Metal-free, mild conditions | frontiersin.org |

| Pd(OAc)₂ | N-oxide (on azaindole) | Aryl bromides | Good functional group tolerance | nih.gov |

Stereoselective Synthetic Pathways for Dihydroindole Ring

The 2,3-dihydroindole, or indoline, scaffold is a key feature of the target molecule. Its synthesis can be achieved through the reduction of an indole precursor. nih.govmdpi.com When the indole ring is substituted, this reduction can create stereocenters at the C2 and C3 positions, necessitating stereoselective methods.

Common strategies include:

Reduction of Indoles and Oxindoles: 2,3-Dihydroindoles are often prepared by the direct reduction of corresponding indoles that contain electron-withdrawing groups to activate the ring. nih.govmdpi.com A synthetic strategy to obtain new 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles using various boron hydrides has been proposed. nih.govnih.gov For example, the reduction of nitriles derived from oxindoles using sodium borohydride (B1222165) and iodine (generating BH₃ in situ) can yield 2,3-dihydroindoles. nih.gov However, this process can sometimes be accompanied by partial re-aromatization of the ring. nih.gov

Enantioselective C-H Insertion: Asymmetric synthesis can be achieved through catalytic C-H insertion reactions. For instance, the enantioselective synthesis of trans-2,3-dihydro-1H-indoles can be accomplished via the C-H insertion of α-diazocarbonyl compounds. amanote.com

Diastereoselective Michael Additions: In specific cases, stereocontrol can be achieved through reactions like Michael additions. For example, the diastereoselective synthesis of (2S∗)-2-[(R∗)-1H-indol-3-yl(phenyl)methyl]-2,3-dihydro-1H-inden-1-one was achieved through the alkylation of 1-indanone. researchgate.net While not a direct synthesis of the indoline ring itself, it demonstrates how stereochemistry can be controlled in adjacent rings, a principle applicable to substituted indolines.

The choice of method depends on the desired substitution pattern and the required stereochemical outcome. For the parent this compound, where C2 and C3 are unsubstituted, a direct reduction of a 6-functionalized indole is the most straightforward approach.

Green Chemistry Approaches in Indole Carbohydrazide Synthesis

Modern synthetic chemistry emphasizes sustainability, prompting the development of green methodologies for synthesizing indole derivatives. researchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. mdpi.com

Key green strategies applicable to indole synthesis include:

Mechanochemistry: The Fischer indole synthesis, a classic method, can be adapted to a solvent-free mechanochemical protocol using grinding with auxiliaries like oxalic acid and dimethylurea. unica.it This method avoids bulk solvents and can operate at room temperature, preventing the degradation of sensitive intermediates. unica.it

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a core principle of green chemistry. Water and ethanol are preferred solvents. The synthesis of indole acylhydrazone derivatives has been successfully performed in water with a catalytic amount of acetic acid, leading to excellent yields and simple product isolation. nih.gov An innovative two-step synthesis of C2-functionalized indoles uses ethanol as a solvent with no metal catalyst, significantly outperforming older methods in green metrics like the E-factor and Process Mass Intensity (PMI). rug.nl

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions and higher yields compared to conventional heating. mdpi.com This technique has been applied to various heterocyclic syntheses, including indoles, and is considered an ecologically sustainable approach due to the reduced solvent volume and time. researchgate.netmdpi.com

Multicomponent Reactions (MCRs): MCRs align with green chemistry principles by combining multiple starting materials in a single step, which enhances atom economy and reduces waste. rug.nlresearchgate.net A sustainable multicomponent synthesis of indoles from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been developed, proceeding under mild conditions. rug.nl

Table 2: Green Chemistry Metrics for Indole Synthesis

| Parameter | Conventional Method (Example) | Green Method (Example) | Advantage of Green Method |

|---|---|---|---|

| Solvent | Toluene, DMF, Xylene | Ethanol, Water, or Solvent-free | Reduced toxicity and waste |

| Catalyst | Strong Brønsted/Lewis acids | Recyclable catalysts, no catalyst | Lower environmental impact |

| Energy | High-temperature reflux | Microwave, Room temperature | Reduced energy consumption |

| Process Mass Intensity (PMI) | High | Low | Less waste generated per kg of product |

Advanced Synthetic Techniques and Catalysis in Indole Carbohydrazide Formation

The formation of indole carbohydrazides relies on advanced catalytic systems, particularly for the challenging C-H activation steps, followed by standard transformations to build the hydrazide group.

Palladium-Catalyzed C-H Activation: Palladium catalysis is a powerful tool for constructing C-C and C-N bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov Intramolecular cyclization strategies via Pd-catalyzed C-H activation offer novel routes to indoles and indolines. nih.gov These methods provide high atom economy and can offer complementary bond disconnections compared to classical syntheses. nih.gov

Gold and Copper Catalysis: In addition to palladium, other metals are effective. Gold catalysts, in the presence of an acid, can mediate the reaction of indoles with α-Aryl-α-diazoacetates to generate C6-functionalized products with high regioselectivity. globethesis.com As mentioned previously, copper catalysis is effective for C6-arylation. acs.org

Formation of the Carbohydrazide Moiety: The final step to form the carbohydrazide is typically a well-established reaction. Starting from an indole-6-carboxylic acid or its corresponding ester (e.g., methyl 1H-indole-6-carboxylate), the carbohydrazide is formed by reaction with hydrazine monohydrate, often under reflux in a solvent like ethanol. nih.govajgreenchem.com This is a nucleophilic acyl substitution reaction. The resulting carbohydrazide can then be further reacted with aldehydes to form N-acylhydrazone derivatives. nih.gov

The synthesis of this compound would thus involve a multi-step sequence: 1) Synthesis of an indole precursor, 2) Regioselective introduction of a carboxyl or ester group at the C6 position using advanced catalytic C-H functionalization, 3) Reduction of the indole ring to an indoline, and 4) Conversion of the C6-ester to the desired carbohydrazide using hydrazine.

Condensation Reactions with Carbonyl Compounds

The terminal amino group of the hydrazide in this compound is highly nucleophilic and readily undergoes condensation reactions with the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. These reactions typically proceed under mild, often acid-catalyzed, conditions to eliminate a molecule of water.

The reaction of this compound with various aldehydes and ketones results in the formation of N-acylhydrazones, which are a class of Schiff bases. researchgate.netnih.govacs.org This transformation involves the nucleophilic attack of the primary amine of the hydrazide onto the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N). researchgate.net

The general reaction scheme for the formation of hydrazones from this compound is as follows:

Figure 1: General synthesis of hydrazones from this compound.

These reactions are typically carried out in protic solvents like ethanol or methanol, often with the addition of a catalytic amount of acid to facilitate the dehydration step. who.intyoutube.com The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for the synthesis of other heterocyclic systems. nih.gov

Table 1: Examples of Hydrazone Synthesis from Indole Carbohydrazide Analogues

No direct examples for this compound were found in the searched literature. The following table is based on analogous reactions with other indole carbohydrazides.

| Indole Hydrazide Reactant | Carbonyl Compound | Product | Reaction Conditions | Reference |

| Indole-2-carboxylic acid hydrazide | Aromatic aldehydes | Indole-2-carbohydrazone derivatives | Acidic medium | researchgate.net |

| Indole-3-carbohydrazide | Aromatic aldehydes | Indole-3-carbohydrazone derivatives | Water, glacial acetic acid | acs.org |

| 5-Methylpyrazine-2-carbohydrazide | Aromatic carbonyls | Pyrazine-based hydrazones | Methanol, reflux | who.int |

Information regarding the specific macrocyclization and oligomerization reactions of this compound is not extensively available in the reviewed literature. However, the indole scaffold, in general, is a key component in many macrocyclic natural products and synthetic analogues. mdpi.com Metal-catalyzed approaches, for instance, have been employed for the macrocyclization of indole-containing precursors. mdpi.com It is conceivable that bifunctional derivatives of this compound could undergo intramolecular or intermolecular condensation reactions to form macrocycles or oligomers. For example, reaction with a dicarbonyl compound could potentially lead to a macrocyclic structure containing two indoline units linked by hydrazone bridges. Further research is required to explore these possibilities.

Cyclization Reactions Leading to Fused Heterocycles

The carbohydrazide moiety of this compound is a valuable precursor for the synthesis of various five-membered fused heterocyclic rings. These cyclization reactions typically involve the reaction of the carbohydrazide with a one- or two-carbon synthon, followed by intramolecular cyclization and dehydration or elimination of a small molecule.

One of the most common transformations of carbohydrazides is their conversion to 1,3,4-oxadiazoles. nih.govorganic-chemistry.orgjchemrev.com This can be achieved through several synthetic routes. A prevalent method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). utar.edu.myscilit.com The reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclodehydration to form the 1,3,4-oxadiazole (B1194373) ring. scilit.com

Alternatively, the carbohydrazide can be reacted with carbon disulfide in a basic medium to form a dithiocarbazate salt, which upon treatment with an alkylating agent and subsequent cyclization can also yield 1,3,4-oxadiazole derivatives. impactfactor.org Another approach involves the oxidative cyclization of N-acylhydrazones using various oxidizing agents. organic-chemistry.org

A study on the synthesis of 1,3,4-oxadiazoles bearing an indole ring utilized an indole carboxylic acid hydrazide as a starting material, which is a close analogue of the subject compound. utar.edu.my The synthesis involved the reaction of the indole carbohydrazide with different benzoic acid derivatives in the presence of POCl₃, with reported yields ranging from 8% to 70%. utar.edu.my

Table 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from an Indole Carbohydrazide Analogue

Based on the synthesis from an indole carboxylic acid hydrazide as reported in the literature. utar.edu.my

| Indole Carbohydrazide | Benzoic Acid Derivative | Dehydrating Agent | Product | Yield (%) |

| Indole carboxylic acid hydrazide | Benzoic acid | POCl₃ | 2-(Indolyl)-5-phenyl-1,3,4-oxadiazole | Not specified |

| Indole carboxylic acid hydrazide | 4-Nitrobenzoic acid | POCl₃ | 2-(Indolyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 70 |

| Indole carboxylic acid hydrazide | 4-Chlorobenzoic acid | POCl₃ | 2-(Indolyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 55 |

| Indole carboxylic acid hydrazide | 4-Methylbenzoic acid | POCl₃ | 2-(Indolyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | 8 |

Similar to the synthesis of 1,3,4-oxadiazoles, this compound can serve as a precursor for 1,3,4-thiadiazoles. A common method involves the reaction of the carbohydrazide with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, to form a potassium dithiocarbazate salt. jocpr.com Acid-catalyzed cyclization of this intermediate then yields the corresponding 5-(2,3-dihydro-1H-indol-6-yl)-1,3,4-thiadiazole-2-thiol. jocpr.comchemmethod.com

Another route involves the conversion of the carbohydrazide to a thiosemicarbazide (B42300) by reaction with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized under acidic or oxidative conditions to afford 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov For instance, cyclization of thiosemicarbazones derived from carbohydrazides with acetic anhydride (B1165640) has been reported to yield 4,5-dihydro-1,3,4-thiadiazolyl derivatives. utar.edu.mynih.gov

While no specific examples for this compound were found, the general reactivity of carbohydrazides suggests that these synthetic pathways would be applicable. scilit.comresearchgate.net

The carbohydrazide moiety can be utilized in the construction of a pyrazole (B372694) ring, typically through reaction with a 1,3-dicarbonyl compound or its equivalent. youtube.comnih.govmdpi.comorganic-chemistry.org The Knorr pyrazole synthesis and its variations are common methods for this transformation. youtube.com The reaction involves the condensation of the hydrazide with both carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring. nih.gov

The reaction of a carbohydrazide with a β-ketoester, for example, would be expected to yield a pyrazolone (B3327878) derivative, which is a five-membered lactam. The initial condensation would likely occur between the more reactive ketone carbonyl and the terminal amine of the hydrazide, followed by intramolecular attack of the secondary amine of the hydrazide on the ester carbonyl to close the ring.

Although specific examples involving this compound are not detailed in the available literature, the general principles of pyrazole synthesis from hydrazides are well-established and suggest that this compound could be a viable precursor for novel pyrazole derivatives. nih.govmdpi.comnih.gov

Detailed Scientific Article on this compound Forthcoming Pending Availability of Research Data

A comprehensive review of available scientific literature reveals a significant gap in the documented chemical reactivity and transformations specifically concerning the compound This compound . Despite extensive searches for scholarly articles, patents, and chemical databases, no specific studies detailing the reactions outlined below could be located.

The intended article was structured to explore the following key areas of chemical behavior for this compound:

Oxidation and Reduction Pathways of the 2,3-Dihydroindole System:Exploration of the oxidation of the indoline ring to the corresponding indole and other potential reduction pathways.

While general principles of reactivity exist for the constituent functional groups—the 2,3-dihydroindole (indoline) nucleus and the carbohydrazide moiety—no experimental data or research findings have been published that apply specifically to the integrated molecule of this compound.

The synthesis and reactivity of various indole derivatives, including other indole carbohydrazide isomers, are well-documented. For instance, studies on indole-2-carbohydrazide and indole-3-carbohydrazide show their utility in forming Schiff bases and other derivatives. Similarly, the general reactivity of the carbohydrazide functional group as a building block for heterocycles like triazoles and oxadiazoles (B1248032) is established. However, extrapolating these findings to the specific 6-substituted 2,3-dihydro isomer would be speculative and would not meet the required standards of scientific accuracy for this article.

The generation of a scientifically rigorous and informative article as per the requested detailed outline is contingent upon the future publication of research focused explicitly on the chemical transformations of this compound. Until such data becomes available in the public domain, it is not possible to provide the requested content.

Spectroscopic and Structural Characterization Techniques for 2,3 Dihydro 1h Indole 6 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the synthesis of carbohydrazide (B1668358) precursors from corresponding ethyl esters, ¹H NMR is crucial for confirming the conversion. For instance, the ¹H NMR spectrum of a synthesized hydrazide showed the disappearance of triplet and quartet signals characteristic of an ethyl group and the emergence of new singlet signals for the NH and NH₂ protons at approximately δ 9.02 ppm and δ 4.26 ppm, respectively. tandfonline.com

When the carbohydrazide is further reacted to form derivatives like hydrazones, NMR is again used to verify the new structure. The ¹H NMR spectrum of a hydrazone derivative in DMSO-d₆ revealed distinct signals for the newly formed parts of the molecule. For example, the NHCH₂ protons might appear as two doublets, while the NH proton could present as two triplets, indicating a specific conformational arrangement. tandfonline.com In another derivative, the disappearance of the NH₂ signal from the parent hydrazide and the appearance of a new characteristic signal for an NHCS proton at δ 10.98 ppm confirms the formation of an oxadiazole ring. tandfonline.com

Interactive Table: Example ¹H NMR Chemical Shifts (δ) for a Carbohydrazide Precursor and its Derivative

| Proton Type | Carbohydrazide Precursor (ppm) | Hydrazone Derivative (ppm) | Oxadiazole Derivative (ppm) |

|---|---|---|---|

| NH₂ | 4.26 (s) | - | - |

| NH | 9.02 (s) | 8.32 (t), 8.51 (t) | - |

| NHCS | - | - | 10.98 (s) |

| NHCH₂ | - | 3.84 (d), 4.15 (d) | - |

(s = singlet, d = doublet, t = triplet). Data sourced from studies on related quinazoline-2,4(1H,3H)-dione precursors. tandfonline.com

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. For related indole (B1671886) derivatives, signals for carbonyl carbons (C=O) in both isatin (B1672199) and hydrazide moieties have been observed, confirming the presence of these functional groups. nih.gov

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,3-dihydro-1H-indole-6-carbohydrazide, the key functional groups are the amine (NH, NH₂) and carbonyl (C=O) groups of the carbohydrazide moiety.

The IR spectrum of a precursor hydrazide displayed characteristic absorption bands for NH₂ and NH groups around 3291 cm⁻¹ and 3175 cm⁻¹, along with C=O stretching bands at 1704 cm⁻¹ and 1644 cm⁻¹. tandfonline.com The successful synthesis of various derivatives from this hydrazide is readily confirmed by changes in the IR spectrum.

Hydrazones : The formation of hydrazone derivatives introduces a C=N bond, which shows a characteristic stretching band in the range of 1570–1518 cm⁻¹. The NH and C=O bands are retained, typically appearing in the ranges of 3249–3127 cm⁻¹ and 1736–1644 cm⁻¹, respectively. tandfonline.com

Oxadiazoles (B1248032) : When the carbohydrazide is converted into an oxadiazole derivative, the IR spectrum shows NH bands (e.g., 3304 and 3214 cm⁻¹), C=O bands (e.g., 1714 and 1661 cm⁻¹), and a new C=S band (e.g., 1140 cm⁻¹) if carbon disulfide is used in the synthesis. tandfonline.com

Thiosemicarbazides : Reaction with an isothiocyanate to yield a thiosemicarbazide (B42300) derivative results in multiple NH bands (e.g., 3444, 3285, and 3201 cm⁻¹), several C=O bands (e.g., 1735, 1704, and 1668 cm⁻¹), and a C=S absorption around 1267 cm⁻¹. tandfonline.com

Interactive Table: Key IR Absorption Bands (cm⁻¹) for a Carbohydrazide and its Derivatives

| Functional Group | Carbohydrazide Precursor | Hydrazone Derivatives | Oxadiazole Derivative | Thiosemicarbazide Derivative |

|---|---|---|---|---|

| NH/NH₂ | 3291, 3175 | 3249–3127 | 3304, 3214 | 3444, 3285, 3201 |

| C=O | 1704, 1644 | 1736–1644 | 1714, 1661 | 1735, 1704, 1668 |

| C=N | - | 1570–1518 | - | - |

| C=S | - | - | 1140 | 1267 |

Data sourced from studies on related quinazoline-2,4(1H,3H)-dione precursors. tandfonline.com

Mass Spectrometry (MS, ESI-MS, ESI-HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carbohydrazide derivatives, often coupled with high-resolution mass spectrometry (HRMS) for precise mass determination.

Studies on indole derivatives using ESI tandem mass spectrometry (ESI-MSn) have shown that these molecules can undergo complex gas-phase rearrangements in addition to simple bond cleavages. nih.gov Analysis of other 2,3-dihydroindole derivatives has identified characteristic molecular ion peaks and fragmentation patterns. For example, a related compound, tert-butyl 5-methoxy-3,3-bis(cyanomethyl)-2-oxo-2,3-dihydro-1H-indole-1-carboxylate, showed a molecular ion peak (m/z) and several fragment ions corresponding to losses of different parts of the molecule. nih.gov

Interactive Table: Example Mass Spectrometry Data for a 2,3-Dihydroindole Derivative

| Compound | m/z (Relative Intensity %) |

|---|---|

| Tert-butyl 5-methoxy-3,3-bis(cyanomethyl)-2-oxo-2,3-dihydro-1H-indole-1-carboxylate | 341 (2%), 257 (5%), 241 (7%), 202 (50%), 189 (58%), 162 (100%), 148 (30%) |

Data for a related 2,3-dihydroindole structure illustrates typical fragmentation data. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the molecular formula, which is determined from spectroscopic data. The experimentally found percentages are compared with the calculated values for the proposed structure, with a close match providing strong evidence for the compound's identity.

For example, in the characterization of a related N'-(2-Oxoindolin-3-ylidene)-1H-indole-3-carbohydrazide, the calculated and found elemental compositions were in strong agreement. nih.gov

Interactive Table: Example Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 67.10 | 66.83 |

| Hydrogen (H) | 3.97 | 4.57 |

| Nitrogen (N) | 18.41 | 18.41 |

Data shown for the related compound C₁₇H₁₂N₄O₂. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Interactive Table: Example of X-ray Crystallography Data Parameters

| Parameter | Example Value (for a related heterocyclic crystal) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8865(6) |

| b (Å) | 12.6289(7) |

| c (Å) | 13.5579(7) |

| α (°) | 74.552(2) |

| β (°) | 83.174(2) |

| γ (°) | 62.534(2) |

| Volume (ų) | 1740.56(16) |

Data shown for a related acylhydrazone-pyrazole derivative to illustrate the technique. researchgate.net

Other Advanced Spectroscopic Methods

In addition to the primary techniques, other advanced methods can provide further structural and electronic insights. For example, Hirshfeld surface analysis can be performed based on X-ray crystallography data to map and quantify intermolecular interactions within the crystal, providing a deeper understanding of the supramolecular architecture. mdpi.com Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are also routinely used to establish connectivity between protons and carbons, which is essential for the complete and unambiguous assignment of complex molecular structures.

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1h Indole 6 Carbohydrazide Derivatives

Influence of Substituents on the Dihydroindole Ring on Biological Activity

The substitution pattern on the dihydroindole ring plays a pivotal role in modulating the biological activity of 2,3-dihydro-1H-indole-6-carbohydrazide derivatives. The nature, position, and electronic properties of these substituents can significantly impact the compound's interaction with biological targets.

Research on related indole (B1671886) structures has shown that the introduction of various functional groups can enhance or diminish activity. For instance, in a series of N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide derivatives, substitutions on the isatin (B1672199) ring (a close analog of the dihydroindole core) were evaluated for cytotoxic properties. The presence of a methyl group at the 5-position of the indole ring, as seen in the 3,4,5-trimethoxy-N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivative, resulted in the most potent inhibitor against a panel of tumor cell lines. researchgate.net This suggests that small alkyl groups at the 5-position of the dihydroindole ring could be beneficial for certain biological activities.

In other studies involving indole-based compounds, the linkage position between indole units was found to be critical. For example, in the development of HIV-1 fusion inhibitors, bisindole compounds with a 6-6' linkage showed superior activity compared to those with 5-6', 6-5', or 5-5' linkages, indicating a stringent spatial requirement for optimal interaction with the target. nih.gov This highlights the importance of the substitution position on the benzene (B151609) portion of the dihydroindole ring.

Furthermore, studies on meridianin derivatives, which are based on an indole core, have demonstrated that modifications at various positions of the indole ring lead to significant differences in antitumor activity. mdpi.com The collective evidence suggests that systematic exploration of substituents—such as halogens, alkyls, and methoxy (B1213986) groups—at different positions of the 2,3-dihydro-1H-indole ring is a crucial strategy for optimizing biological potency.

Table 1: Influence of Indole Ring Linkage on HIV-1 Fusion Inhibition Data synthesized from studies on bisindole compounds.

| Linkage Position | Relative Binding Affinity | Relative Cell-Cell Fusion Inhibition |

|---|---|---|

| 6-6' (Parent Compound) | High | High |

| 5-6' | 3-4 times less active | 4-20 times less active |

| 6-5' | 3-4 times less active | 4-20 times less active |

| 5-5' | 3-4 times less active | 4-20 times less active |

Impact of Derivatization at the Hydrazide Nitrogen on Biological Activity

The hydrazide group (-CONHNH₂) is a key functional handle that can be readily modified to generate a diverse library of derivatives, often leading to a significant enhancement in biological activity. mdpi.comresearchgate.net The most common derivatization involves the condensation of the terminal amino group of the hydrazide with various aldehydes and ketones to form hydrazide-hydrazones. nih.govresearchgate.net This transformation introduces a new imine (-N=CH-) linkage and allows for the incorporation of a wide array of substituted aryl or heteroaryl moieties.

This derivatization has several important consequences for SAR:

Introduction of New Pharmacophoric Features: The appended aldehyde or ketone fragment can introduce new hydrogen bond donors/acceptors, aromatic rings for π-π stacking, and hydrophobic groups, all of which can lead to new or improved interactions with a biological target. mdpi.com

Modulation of Physicochemical Properties: The conversion of a hydrazide to a hydrazone alters the molecule's polarity, lipophilicity, and hydrogen bonding capacity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Rigidity: The imine bond can introduce a degree of rigidity to the molecule, which may lock it into a bioactive conformation.

For example, a study on 1H-indole hydrazide-hydrazone derivatives revealed potent anticancer activity, with IC₅₀ values in the sub-micromolar range for certain compounds against specific cancer cell lines. chula.ac.th Similarly, the synthesis of hydrazones from 3-phenyl-5-sulfonamidoindole-2-carboxylic acid hydrazide and various aldehydes yielded compounds with antidepressant activity. nih.gov The nature of the substituent on the aldehyde-derived portion of the hydrazone is critical; for instance, in a series of laccase inhibitors, a slim salicylic (B10762653) aldehyde framework was found to be pivotal for stabilizing the molecule at the enzyme's substrate docking site. mdpi.com

Table 2: Biological Activities of Indole-Based Hydrazide-Hydrazone Derivatives

| Parent Hydrazide Scaffold | Derivatizing Aldehyde/Ketone | Resulting Biological Activity |

|---|---|---|

| 1H-Indole Hydrazide | Various substituted benzaldehydes | Anticancer chula.ac.th |

| 3-Phenyl-5-sulfonamidoindole-2-carboxylic acid hydrazide | Various aldehydes | Antidepressant nih.gov |

| Isonicotinic acid hydrazide (Isoniazid) | Various aldehydes and ketones | Antitubercular nih.govresearchgate.net |

| 4-Hydroxybenzoic acid hydrazide | Substituted salicylic aldehydes | Laccase Inhibition mdpi.com |

Effect of Bridging Groups and Hybrid Molecules on SAR

Creating hybrid molecules by linking the this compound scaffold to other known pharmacophores via a suitable bridging group is a powerful strategy in drug design. researchgate.net This molecular hybridization approach aims to combine the therapeutic advantages of two or more distinct chemical entities into a single molecule, potentially leading to synergistic effects, improved selectivity, or novel mechanisms of action.

A notable example is the use of a 1,2,3-triazole linker to connect a triazino[5,6-b]indole moiety to a benzene sulfonamide group. mdpi.com This design yielded potent inhibitors of carbonic anhydrase isoforms. The triazole ring is often favored as a linker because it is chemically stable, capable of hydrogen bonding, and provides a specific spatial arrangement between the two hybridized fragments. nih.gov

The synthesis of spirooxindole derivatives, which can be considered hybrid molecules incorporating an oxindole (B195798) core, has also yielded compounds with significant anticancer activity. researchgate.net In these structures, the spiro linkage creates a rigid, three-dimensional architecture that is often key to their biological potency. The choice of the group linked to the core scaffold, such as a 2,4-dichlorophenyl moiety, was found to be critical for achieving high activity. researchgate.net

Conformational Analysis and its Relation to Biological Potency

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional shape or conformation. Conformational analysis aims to understand the preferred spatial arrangement of atoms in a molecule and how this arrangement relates to its interaction with a biological target. unifi.it Techniques such as single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Density Functional Theory (DFT) are employed for this purpose. nih.gov

For hydrazone derivatives, the conformation around the amide (-CO-NH-) and imine (-N=CH-) bonds is of particular interest. Hydrazones can exist as different geometric isomers (E/Z) and conformers (syn/anti) with respect to the C=N and N-N bonds. nih.gov Studies on indole-hydrazone derivatives have shown that while the Eanti form might be favored in the solid state (as determined by X-ray crystallography), the Esyn form can be the most stable configuration in the gas phase or nonpolar solvents. nih.gov The polarity of the solvent can also influence the conformational preference, with polar solvents potentially stabilizing the Eanti form. nih.gov

This conformational flexibility is directly linked to biological potency. A molecule must adopt a specific conformation to fit optimally into the binding site of its target protein or enzyme. A rigid molecule that is "pre-organized" in its bioactive conformation may exhibit higher potency due to a lower entropic penalty upon binding. Conversely, a flexible molecule may be able to adapt its shape to fit multiple targets. Understanding the low-energy conformations of this compound derivatives is therefore essential for rational drug design and for explaining observed SAR trends. unifi.it

Biological Activity Spectrum of 2,3 Dihydro 1h Indole 6 Carbohydrazide and Its Analogues

Anti-Platelet Aggregation Activities and Mechanisms of Action

Thrombotic disorders, characterized by the formation of blood clots, are a major cause of cardiovascular diseases. nih.govjapsonline.com Anti-platelet drugs play a crucial role in the prevention and treatment of these conditions. nih.govnih.govmdpi.com A series of novel substituted indole (B1671886) carbohydrazide (B1668358) derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation induced by various agonists such as adenosine diphosphate (ADP), arachidonic acid (AA), and collagen. nih.govnih.govresearchgate.net

In one study, sixteen indole acylhydrazone derivatives were tested, revealing that several compounds exhibited potent anti-platelet aggregation activity. nih.govnih.govresearchgate.net Notably, some 2-substituted indole derivatives showed 100% inhibition of platelet aggregation induced by AA and collagen. nih.govnih.govresearchgate.net Similarly, certain 3-substituted indole derivatives also demonstrated high levels of inhibition against collagen and AA-induced aggregation. nih.govnih.govresearchgate.net

The proposed mechanism for the anti-platelet activity of N-acylhydrazones is linked to the modulation of enzymes in the arachidonic acid cascade. nih.gov However, the exact structure-activity relationship can be complex, as these compounds may interact with multiple receptors on the platelet surface. nih.gov

| Compound | Substitution Pattern | Inducing Agent | Inhibition (%) | Reference |

|---|---|---|---|---|

| 6g | 2-substituted indole | Arachidonic Acid (AA) | 100% | nih.govnih.govresearchgate.net |

| 6h | 2-substituted indole | Collagen | 100% | nih.govnih.govresearchgate.net |

| 3m | 3-substituted indole | Collagen | 100% | nih.govnih.govresearchgate.net |

| 3f | 3-substituted indole | Collagen | 97% | nih.govnih.gov |

| 3i | 3-substituted indole | Arachidonic Acid (AA) | 97% | nih.govnih.gov |

Anticancer and Antiproliferative Research

Indole derivatives have shown significant promise as anticancer agents due to their ability to interact with multiple cellular targets involved in cancer progression. nih.gov Research has focused on their ability to inhibit specific pathways, induce cell cycle arrest, and modulate nuclear receptors.

Inhibition of Specific Cellular Pathways (e.g., CDK9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their overexpression is common in many cancers. nih.govfrontiersin.org CDK9, in particular, is a key regulator of transcriptional elongation and has become an attractive target for cancer therapy. nih.govmdpi.commdpi.com

While some oxindole-indole conjugates have been screened for their inhibitory activity against CDK isoforms, they have generally shown weak inhibition of CDK9. nih.gov However, other studies have identified indole scaffolds as having potential for CDK9 inhibition. For instance, a compound with a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole scaffold demonstrated good cytotoxicity against several cancer cell lines. nih.gov The development of selective CDK9 inhibitors remains an active area of research, with computational and experimental approaches being used to design novel compounds. frontiersin.orgmdpi.com

Induction of Cell Cycle Arrest (e.g., G1 phase)

A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. nih.gov Several indole-based compounds have been shown to arrest the cell cycle at various phases.

Synthetic 2,3-arylpyridylindole derivatives have demonstrated biphasic effects on the cell cycle in A549 human lung cancer cells. nih.gov At lower concentrations, these compounds induce G0/G1 cell cycle arrest by activating the JNK/p53/p21 pathway. nih.gov The G1 phase is a critical checkpoint for cell growth and differentiation, and its arrest can prevent cells from entering the DNA synthesis (S) phase. nih.govmdpi.comfrontiersin.org This effect is often associated with the modulation of key regulatory proteins like cyclins and CDKs. mdpi.com For example, a novel BET inhibitor, compound 171, was found to induce cell cycle arrest at the G1 phase in NCI-H1299 and RKO cancer cells. researchgate.net

Modulatory Effects on Nuclear Receptors (e.g., Nur77)

The orphan nuclear receptor Nur77 has emerged as a promising target in cancer therapy due to its role in apoptosis. researchgate.netnih.gov Modulation of Nur77 can trigger a non-genomic apoptotic pathway by interacting with the anti-apoptotic protein Bcl-2 at the mitochondria. nih.gov

Several indole-based compounds have been identified as Nur77 modulators. For instance, 1H-indole-2-carbohydrazide derivatives have been designed and evaluated as novel Nur77 modulators. researchgate.net One such modulator, NB1, was found to be a potent, orally active Nur77 ligand that inhibits cancer cells by activating the Nur77/Bcl-2 apoptotic pathway. researchgate.net These compounds represent a new class of anti-cancer drugs that can act through both receptor-dependent and receptor-independent pathways to induce apoptosis in cancer cells. researchgate.net

| Compound/Derivative Type | Activity | Mechanism/Target | Cell Line(s) | Reference |

|---|---|---|---|---|

| Isatin (B1672199)–indole conjugates | Anti-proliferative, Apoptotic | Bcl2/BclxL inhibition | HT-29, SW-620 (colorectal cancer) | nih.gov |

| Hydrazide-2-oxindole analogues | Selective cytotoxicity | GSK-3β kinase inhibition | Capan-1 (prostate cancer) | researchgate.net |

| 2,3-Arylpyridylindole derivatives | G0/G1 cell cycle arrest | JNK/p53/p21 pathway activation | A549 (lung cancer) | nih.gov |

| NB1 (Nur77 ligand) | Apoptotic | Nur77/Bcl-2 pathway activation | MDA-MB-231 (breast cancer) | researchgate.net |

Antimicrobial Efficacy (Antibacterial and Antifungal)

The rise of antimicrobial resistance is a significant global health threat, necessitating the development of new antimicrobial agents. humanjournals.com Indole and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. mdpi.comnih.govnih.goveurekaselect.com The indole ring is a key component of many compounds with antibacterial and antifungal activity. humanjournals.commdpi.com

Indole-1,2,4-triazole hybrid compounds have demonstrated excellent antibacterial and antifungal activity. mdpi.com Studies have shown that a free N-H group in the indole ring is often crucial for activity against bacteria such as K. pneumoniae, E. coli, and P. aeruginosa. mdpi.com Furthermore, some indole derivatives have shown potent antifungal activity, particularly against Candida species. For example, certain indole-triazole conjugates exhibited minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Candida tropicalis and Candida albicans. mdpi.comnih.gov

Activity against Specific Bacterial Strains (e.g., S. aureus, E. coli)

Indole derivatives have been specifically evaluated for their efficacy against common and often drug-resistant bacterial pathogens like Staphylococcus aureus and Escherichia coli. nih.govmdpi.comnih.gov

A series of indole-3-aldehyde hydrazide/hydrazone derivatives showed a broad spectrum of activity, with MIC values ranging from 6.25 to 100 µg/mL against tested microorganisms, including S. aureus and E. coli. nih.gov Some of these compounds displayed better activity against methicillin-resistant S. aureus (MRSA) and significant activity against S. aureus compared to the standard drug ampicillin. nih.gov

Other studies have also highlighted the potential of indole derivatives to combat MRSA, a major cause of serious infections. nih.govnih.gov The mechanism of action can involve attenuating the virulence of S. aureus by repressing the expression of virulence genes without affecting bacterial growth. researchgate.net

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-triazole derivative (3d) | Broad spectrum (bacteria & fungi) | 3.125-50 µg/mL | nih.govresearchgate.net |

| Indole-1,2,4 triazole conjugate (6f) | Candida albicans | 2 µg/mL | mdpi.com |

| Indole-1,2,4 triazole conjugates | Candida tropicalis | 2 µg/mL | mdpi.com |

| Indole-3-aldehyde hydrazones (1a-1j) | S. aureus, MRSA, E. coli, B. subtilis | 6.25-100 µg/mL | nih.gov |

| Phenazone-based molecule (9) | E. coli | 15.62 µg/mL | mdpi.com |

Activity against Specific Fungal Strains (e.g., Aspergillus niger, Candida albicans)

Indole derivatives, including those with a carbohydrazide moiety, have demonstrated notable antifungal properties. Studies on 1-(1H-indol-3-yl) derivatives have shown fungicidal activity against both Candida albicans and Aspergillus niger. Specifically, certain analogues exhibited efficacy at concentrations ranging from 0.250 to 1 mg/mL. nih.gov The structure-activity relationship (SAR) of these compounds indicates that the presence and position of substituents on the indole ring or an attached benzyl (B1604629) group play a crucial role in modulating their antifungal potency. nih.gov

Further research into indole-carbohydrazide hybrids has identified them as promising broad-spectrum fungicidal leads. researchgate.net Preliminary bioactivity assays of various indole derivatives have shown significant activity against pathogenic fungi. For instance, some 2-aryl-3-azolyl-1-indolyl-propan-2-ol derivatives displayed potent effects against Candida species, with Minimum Inhibitory Concentration (MIC) values as low as 0.005 µg/mL against certain strains. nih.gov Additionally, novel indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide have shown antimicrobial activity against Candida albicans and Candida krusei with MIC values in the range of 3.125–50 µg/mL. nih.gov

Table 1: Antifungal Activity of Selected Indole Analogues

| Compound/Derivative | Fungal Strain | Activity/Concentration | Source |

|---|---|---|---|

| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) | Candida albicans, Aspergillus niger | Fungicidal at 0.250–1 mg/mL | nih.gov |

| 2-aryl-3-azolyl-1-indolyl-propan-2-ol derivatives | Candida albicans CA98001 | MIC values: 0.005–1.25 µg/mL | nih.gov |

| Indole derivatives with 1,2,4-triazole, etc. | Candida albicans, Candida krusei | MIC values: 3.125–50 µg/mL | nih.gov |

| Aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline | Candida albicans | MIC values: 13–40 µM | mdpi.com |

Anti-Inflammatory Properties

The hydrazone moiety, a key feature in analogues of 2,3-dihydro-1H-indole-6-carbohydrazide, is recognized for its role in compounds with significant anti-inflammatory effects. mdpi.com Derivatives containing this functional group have demonstrated potent activity, in some cases exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. mdpi.com The anti-inflammatory action is often linked to the inhibition of inflammatory pain pathways, particularly in the late phase of the formalin test, which is associated with inflammation. mdpi.com

Molecular hybridization techniques have been used to design potent anti-inflammatory agents by combining an indole ring with other heterocyclic systems. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. nih.gov Structure-activity relationship analysis revealed that the introduction of electron-withdrawing groups enhanced this inhibitory activity. nih.gov

Table 2: Inhibition of Pro-inflammatory Cytokines by Indole-2-formamide Benzimidazole[2,1-b]thiazole Derivatives

| Compound | Target Cytokine | Effect | Source |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | NO, IL-6, TNF-α | Effective inhibition of LPS-induced production | nih.gov |

| Compound 13b (specific derivative) | NO, IL-6, TNF-α | Most potent anti-inflammatory activity among tested compounds | nih.gov |

Antioxidant Potential

Hydrazide-containing compounds have emerged as a significant class of antioxidant agents. nih.gov Various studies have evaluated the radical scavenging capabilities of hydrazide and hydrazone derivatives using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and nitric oxide (NO) scavenging tests. nih.govpensoft.net

Certain hydrazide-containing fused azaisocytosines have demonstrated antioxidant potencies superior to butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and propyl gallate (PG). nih.gov Similarly, some pyrrole-based hydrazide-hydrazones have shown greater antioxidant properties than the standard Trolox in the ABTS assay. pensoft.net Dihydropyrazole-carbohydrazide derivatives have also exhibited significant antioxidant activity, comparable to ascorbic acid. mdpi.com The antioxidant capacity is often concentration-dependent and influenced by the specific chemical substitutions on the core structure. nih.gov

Table 3: Antioxidant Activity of Various Hydrazide/Hydrazone Derivatives

| Compound Class | Assay | Result | Source |

|---|---|---|---|

| Hydrazide-containing fused azaisocytosines | DPPH, NO Scavenging | Potency superior to BHA, BHT, PG | nih.gov |

| Pyrrole-based hydrazide-hydrazones | ABTS | Better results compared to standard Trolox | pensoft.net |

| Dihydropyrazole-carbohydrazide derivatives | DPPH | Activity similar to ascorbic acid | mdpi.com |

| N-Benzylidenebenzohydrazide derivatives | DPPH, FRAP, NO | Significant antioxidant potential | researchgate.net |

Enzyme Inhibition Studies (e.g., α-Glucosidase)

Derivatives of the indole and indolinone nucleus are recognized as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. aboutscience.eu Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in non-insulin-dependent diabetes mellitus. aboutscience.eu

Studies have shown that compounds like 3,3-di(indolyl)indolin-2-ones exhibit significantly higher α-glucosidase inhibitory activity than the standard drug, acarbose. nih.gov Other heterocyclic systems incorporating a hydrazide moiety have also yielded powerful α-glucosidase inhibitors. For instance, certain 1,2-benzothiazine derivatives and Pd(II)-hydrazide complexes have demonstrated IC₅₀ values substantially lower than that of acarbose and 1-deoxynojirimycin (DNJ), respectively. cmu.ac.thresearchgate.netresearchgate.net

Table 4: α-Glucosidase Inhibition by Indole Analogues and Hydrazide Derivatives

| Compound/Derivative Class | IC₅₀ Value | Comparison to Standard | Source |

|---|---|---|---|

| 2,3-dichloroIndolinone (C1) | 35.266 μM | Potent inhibitor | aboutscience.eu |

| 1,2-Benzothiazine derivative (Compound 9) | 3.9 μM | More potent than Acarbose (IC₅₀ = 38.3 μM) | cmu.ac.th |

| 3,3-di(indolyl)indolin-2-ones (Compound 1i) | N/A (% inhibition = 67 ± 13) | Higher % inhibition than Acarbose (19 ± 5) | nih.gov |

| Pd(II)-hydrazide complexes | N/A | ~300 times more potent than 1-deoxynojirimycin (DNJ) | researchgate.netresearchgate.net |

Other Reported Biological Activities

The versatile indole carbohydrazide scaffold and its analogues have been investigated for a wide array of other therapeutic applications.

Anti-HIV Activity: Various indole, isoindole, and oxindole (B195798) derivatives have been identified as inhibitors of HIV-1. nih.govmdpi.com Some compounds act as HIV-1 integrase inhibitors, while others target Tat-mediated viral transcription. nih.govmdpi.com A notable 3-oxindole derivative demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.4578 μM. mdpi.com Aromatic hydrazones have also shown anti-HIV activity at submicromolar concentrations. mdpi.com

Anti-Tuberculosis Activity: The indole nucleus is a common feature in many agents with activity against Mycobacterium tuberculosis (MTB). nih.gov Hybrid hydrazides and hydrazide-hydrazones that combine indole and pyridine nuclei have shown potent in vitro antimycobacterial activity, with some compounds exhibiting MIC values equivalent to the frontline drug isoniazid (INH) against sensitive strains. nih.gov Furthermore, some of these compounds retained significant activity against INH-resistant clinical isolates. nih.gov Indole-2-carboxamides have also been identified as exceptional antitubercular agents, targeting the MmpL3 transporter. johnshopkins.edu

Analgesic Activity: Hydrazide and hydrazone derivatives have been evaluated for their pain-relieving properties. Their analgesic effects are often associated with their anti-inflammatory profiles, showing particular efficacy against pain driven by inflammation. mdpi.com

Anticonvulsant Activity: The isatin (1H-indole-2,3-dione) scaffold, a related structure, is known to possess anticonvulsant properties. nih.gov Other heterocyclic systems derived from hydrazides have also been synthesized and evaluated for anticonvulsant effects. For example, 2,3-dihydrophthalazine-1,4-dione derivatives have shown potent activity in maximal electroshock tests in mice, with one analogue proving more potent than the standard drug carbamazepine. researchgate.net Similarly, some pyrrolo[1,2-a]benzimidazol-1-ones displayed anticonvulsant effects superior to valproate. nih.gov

Table 5: Summary of Other Biological Activities

| Activity | Compound Class | Key Findings | Source |

|---|---|---|---|

| Anti-HIV | 3-Oxindole derivatives | Inhibition of Tat-mediated transcription (IC₅₀ = 0.4578 μM) | mdpi.com |

| 2,3-dihydro-1H-isoindol-1-one based | HIV-1 integrase inhibition | nih.gov | |

| Anti-Tuberculosis | Indole–pyridine hybrid hydrazides | MICs equal to Isoniazid (INH); active against INH-resistant strains | nih.gov |

| Indole-2-carboxamides | Potent MmpL3 inhibitors | johnshopkins.edu | |

| Analgesic | Hydrazide/Hydrazone derivatives | Effective against inflammatory pain | mdpi.com |

| Anticonvulsant | 2,3-dihydrophthalazine-1,4-dione derivatives | More potent than carbamazepine (ED₅₀ = 6.8 mg/kg) | researchgate.net |

| Pyrrolo[1,2-a]benzimidazol-1-ones | Better anticonvulsant effect than valproate | nih.gov |

Computational and Theoretical Investigations of 2,3 Dihydro 1h Indole 6 Carbohydrazide

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For 2,3-dihydro-1H-indole-6-carbohydrazide, while specific docking studies are not extensively documented, the broader class of indole-hydrazone and indole-carbohydrazide derivatives has been widely investigated against various biological targets, offering insights into its potential interactions. japsonline.comnih.govresearchgate.net

These related studies reveal that the indole (B1671886) scaffold is a versatile pharmacophore that can engage with a diverse range of protein receptors. Common targets include enzymes like cyclooxygenases (COX-1 and COX-2), kinases (such as CDK-5), and microbial enzymes, as well as protein receptors like serotonin and melatonin receptors. nih.govresearchgate.netnih.gov The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking.

For this compound, the key structural features for receptor binding would be:

The Dihydroindole Ring: The saturated portion of the dihydroindole ring allows for greater conformational flexibility compared to a planar indole ring. The NH group within the ring can act as a hydrogen bond donor. The aromatic part of the bicyclic system can participate in hydrophobic and π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the receptor's binding pocket. nih.gov

The Carbohydrazide (B1668358) Moiety (-CONHNH2): This functional group is a potent hydrogen bond donor and acceptor. The carbonyl oxygen (C=O) can accept hydrogen bonds, while the two amine groups (-NH- and -NH2) can donate hydrogen bonds. This allows for strong, directional interactions with polar amino acid residues such as aspartate, glutamate, serine, and threonine within an active site. nih.gov

In studies of similar indole derivatives, the hydrazone linkage has been shown to form crucial hydrogen bonds that anchor the ligand within the active site of enzymes. japsonline.com For instance, in docking studies against COX enzymes, indole-hydrazone derivatives showed high docking scores, indicating strong binding affinity. japsonline.comresearchgate.net Similarly, against antimicrobial targets, such as the FabH protein from Escherichia coli, indole derivatives have demonstrated significant binding affinity, suggesting their potential as antibacterial agents. nih.gov

The binding energy, a key output of docking simulations, quantifies the affinity of the ligand for the receptor. For various indole-hydrazide derivatives, these values often range from -7 to -9 kcal/mol, indicating stable and favorable binding. nih.gov It is plausible that this compound would exhibit similar binding energies when docked into appropriate biological targets.

Table 1: Predicted Ligand-Receptor Interactions for Indole-Carbohydrazide Analogs

| Target Protein/Enzyme | PDB Code | Key Interacting Residues (Example Analogs) | Type of Interaction | Reference Compound Binding Energy (kcal/mol) |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic | -8.5 to -9.5 |

| Cyclin-Dependent Kinase 5 (CDK-5) | 3ig7 | Cys83, Asp86, Lys33 | Hydrogen Bond, Hydrophobic | -7.2 to -8.3 |

| E. coli FabH | 1HNJ | His244, Asn274, Gly304 | Hydrogen Bond, Hydrophobic | -6.5 to -7.8 |

| Serotonin 5-HT2A Receptor | 6A93 | Asp155, Trp336, Phe340 | Salt Bridge, π-π Stacking | -8.0 to -9.0 |

This table is illustrative and based on findings for structurally related indole-carbohydrazide and indole-hydrazone derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are pivotal for understanding the intrinsic electronic properties of a molecule like this compound, which in turn govern its reactivity, stability, and intermolecular interactions.

DFT studies on related indole derivatives typically focus on several key parameters:

Optimized Molecular Geometry: DFT is used to determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This provides accurate bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and easily polarizable. For similar heterocyclic compounds, this gap is often in the range of 4-5 eV.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Red/Yellow regions indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack.

Blue regions indicate positive electrostatic potential (electron-poor), usually found around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogens of the hydrazide group, making them key sites for hydrogen bonding.

Table 2: Typical DFT-Calculated Properties for Indole-Based Compounds

| Parameter | Description | Typical Value Range (Illustrative) | Predicted Characteristics for this compound |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV | Indicates electron-donating capability, likely localized on the aromatic ring and hydrazide moiety. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | Indicates electron-accepting capability, likely distributed over the carbonyl and aromatic system. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment (μ) | Measure of molecular polarity | 2.0 to 4.0 Debye | Indicates a polar molecule capable of dipole-dipole interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 eV | Reflects the stability indicated by the HOMO-LUMO gap. |

This table presents illustrative data based on DFT calculations for analogous heterocyclic and indole-containing molecules.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for understanding the conformational landscape of this compound and the stability of its complex with a biological target.

An MD simulation of the ligand-receptor complex, typically obtained from a docking study, would involve several analytical steps:

Root Mean Square Deviation (RMSD): This is calculated for the backbone atoms of the protein and the heavy atoms of the ligand over the simulation time (e.g., 100 nanoseconds). A stable RMSD plot that plateaus indicates that the system has reached equilibrium and the ligand remains stably bound in the active site.

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues of the protein. It helps to identify flexible and rigid regions of the protein upon ligand binding. Significant fluctuations in residues at the binding site might indicate induced-fit effects.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the receptor throughout the simulation. A high occupancy of specific hydrogen bonds confirms their importance in maintaining the stability of the complex. For this compound, the hydrazide moiety would be expected to form persistent hydrogen bonds. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the ligand-receptor complex from the MD trajectory. This provides a more accurate estimation of binding affinity than docking scores alone, as it accounts for solvation effects and entropic changes.

MD simulations can also be performed on the ligand alone in a solvent (e.g., water) to explore its conformational flexibility. The dihydroindole ring's non-planar structure would allow for a range of conformations, and MD can identify the most populated and energetically favorable shapes the molecule adopts in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If a series of this compound analogs with measured biological activity were available, a QSAR model could be developed to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of molecules with a common core structure (e.g., dihydroindole-carbohydrazide) and their corresponding experimentally measured biological activities (e.g., IC50 values) are collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and an external test set of compounds not used in model building. A robust QSAR model typically has a high R² (e.g., > 0.8) and Q² (e.g., > 0.5).

For indole-based inhibitors of various enzymes, QSAR studies have successfully identified key structural features that influence activity. For example, such models might reveal that increasing the hydrophobicity of a particular substituent or adding a hydrogen bond donor at a specific position enhances the biological activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions